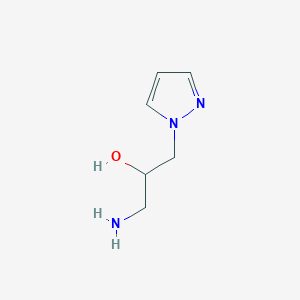

1-Amino-3-(1H-pyrazol-1-YL)propan-2-OL

Description

Structure

3D Structure

Properties

IUPAC Name |

1-amino-3-pyrazol-1-ylpropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c7-4-6(10)5-9-3-1-2-8-9/h1-3,6,10H,4-5,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTEXXCCAHDQARI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CC(CN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1052554-80-9 | |

| Record name | 1-amino-3-(1H-pyrazol-1-yl)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis of 1-Amino-3-(1H-pyrazol-1-yl)propan-2-ol

Executive Summary

Target Molecule: 1-Amino-3-(1H-pyrazol-1-yl)propan-2-ol CAS Registry Number: 94734-79-9 (Generic/Analogous) Core Application: Fragment-based drug discovery (FBDD), kinase inhibitor linker motifs, and bifunctional chelating agents.[1]

This guide details the synthesis of this compound, a vicinal amino-alcohol scaffold featuring a pyrazole heterocycle.[1] While conceptually simple, the synthesis requires rigorous control over regioselectivity during the pyrazole alkylation and chemoselectivity during the epoxide ring-opening to prevent polymerization or bis-alkylation.[1]

Two distinct pathways are presented:

-

The Industrial Route (Ammonolysis): A scalable, two-step protocol utilizing excess ammonia.

-

The High-Fidelity Route (Azide Opening): A three-step protocol designed for research-grade purity, avoiding secondary amine byproducts.[1]

Part 1: Retrosynthetic Analysis & Strategy

The structural core consists of a 2-hydroxy-propyl backbone linking a nucleophilic pyrazole nitrogen (N1) and a primary amine.[1] The most atom-economic disconnection is at the C-N bond of the primary amine or the C-N bond of the pyrazole, utilizing the reactivity of epichlorohydrin .

Strategic Logic[1]

-

Path A (Selected): Nucleophilic attack of pyrazole on epichlorohydrin to form the intermediate 1-(oxiran-2-ylmethyl)-1H-pyrazole , followed by ring-opening with a nitrogen nucleophile.[1]

-

Regioselectivity: Pyrazole alkylation typically occurs at N1. However, tautomerism can lead to mixtures if substituted pyrazoles are used. For unsubstituted pyrazole, N1 alkylation is the sole outcome.

-

Chemoselectivity: The epoxide intermediate is susceptible to polymerization. Phase Transfer Catalysis (PTC) is employed to mitigate this.

Figure 1: Retrosynthetic tree illustrating the epoxide-mediated assembly.

Part 2: Step 1 — Synthesis of 1-(oxiran-2-ylmethyl)-1H-pyrazole[1]

The first challenge is alkylating the pyrazole without opening the epoxide ring prematurely or causing oligomerization of the epichlorohydrin.

Reaction Scheme

Reagents: 1H-Pyrazole, Epichlorohydrin (Excess), NaOH (aq), Tetrabutylammonium bromide (TBAB).

Mechanism: Aza-Michael addition / Intramolecular

Protocol 1.0: Phase Transfer Catalysis Method

Rationale: Using a biphasic system with TBAB allows the deprotonated pyrazole to react with epichlorohydrin in the organic phase while keeping the bulk base in the aqueous phase, reducing hydrolytic opening of the epoxide.

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Reagent Loading:

-

Dissolve 1H-Pyrazole (6.8 g, 100 mmol) in Epichlorohydrin (39 mL, 500 mmol).

-

Note: Epichlorohydrin acts as both reagent and solvent. The 5-fold excess prevents the product from reacting with a second equivalent of pyrazole.

-

-

Catalyst Addition: Add TBAB (1.6 g, 5 mol%) and Sodium Hydroxide (50% aq. solution, 8.0 g).

-

Reaction: Heat the mixture to 40–45°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1). The pyrazole spot (Rf ~0.3) should disappear, replaced by the less polar epoxide (Rf ~0.6).

-

Workup:

-

Purification: The residue is often pure enough for the next step. If necessary, purify via vacuum distillation (bp ~110°C at 2 mmHg) or flash chromatography (SiO2, Hexane/EtOAc).

Yield Expectation: 85–92% Key Intermediate Data: 1-(oxiran-2-ylmethyl)-1H-pyrazole appears as a colorless oil.[1]

Part 3: Step 2 — Epoxide Ring Opening

This step defines the final purity. We present two methods based on the required application.

Method A: Direct Ammonolysis (Industrial/Scale-Up)

Best for:[1] Large scale, where minor secondary amine impurities can be tolerated or separated.

-

Reagent: Dissolve the epoxide intermediate (10 mmol) in Methanol (20 mL).

-

Ammonia Addition: Add Ammonium Hydroxide (28-30% aq, 20 mL) slowly at 0°C.

-

Critical: The molar ratio of NH3:Epoxide must be >10:1 to favor the primary amine over the secondary amine (bis-alkylation).

-

-

Reaction: Seal the vessel (pressure tube recommended) and stir at room temperature for 16 hours. Alternatively, heat to 50°C for 4 hours.

-

Workup: Concentrate in vacuo to remove methanol and excess ammonia.

-

Purification: The crude oil contains the product and potential dimer. Purify via column chromatography using a polar eluent: DCM:MeOH:NH4OH (90:9:1).

Method B: Azide Opening & Reduction (High Fidelity)

Best for: Pharmaceutical research requiring >98% purity and strict exclusion of secondary amines.

Sub-step B1: Azidolysis

-

Dissolve epoxide (10 mmol) in DMF or Acetone/Water (3:1) .

-

Add Sodium Azide (1.5 eq) and Ammonium Chloride (1.5 eq).

-

Heat to 70°C for 12 hours.

-

Workup: Extract with EtOAc, wash with brine. The product is 1-azido-3-(1H-pyrazol-1-yl)propan-2-ol .[1]

Sub-step B2: Staudinger Reduction

-

Dissolve the crude azide in THF .

-

Add Triphenylphosphine (1.1 eq) and water (1 mL). Stir at RT for 12 hours.

-

Mechanism: Formation of phosphazene followed by hydrolysis to the primary amine and triphenylphosphine oxide.

-

Purification: Acid-base extraction. Acidify to pH 2 (product goes to water), wash organic phase (removes PPh3/O=PPh3), basify aqueous phase to pH 12, extract product into DCM.

Figure 2: Comparison of downstream processing options.

Part 4: Characterization & Validation

Physicochemical Properties[1][3][7][8][9]

-

Appearance: Viscous, pale yellow to colorless oil (hygroscopic).

-

Solubility: Soluble in Water, Methanol, DCM; Insoluble in Hexane.

Representative NMR Data (Predicted/Analogous)

Note: Shifts are reported in

| Position | Group | Shift ( | Multiplicity | Integration | Assignment |

| Py-3 | CH | 7.65 | Doublet (d) | 1H | Pyrazole Ring |

| Py-5 | CH | 7.42 | Doublet (d) | 1H | Pyrazole Ring |

| Py-4 | CH | 6.24 | Triplet (t) | 1H | Pyrazole Ring |

| OH | OH | 4.90 | Broad Singlet | 1H | Hydroxyl (exchangeable) |

| H-2 | CH | 3.85 | Multiplet | 1H | Chiral Center |

| H-3 | CH2 | 4.05 | Doublet of doublets | 2H | N-CH2-CH(OH) |

| H-1 | CH2 | 2.55 | Doublet of doublets | 2H | CH(OH)-CH2-NH2 |

| NH2 | NH2 | 1.80 | Broad | 2H | Amine (exchangeable) |

Mass Spectrometry (ESI+):

-

Calculated Mass (

): 141.17 g/mol -

Observed (

): 142.2 m/z

Part 5: Safety & Handling (E-E-A-T)

Critical Hazards[1]

-

Epichlorohydrin: A potent alkylating agent, suspected carcinogen, and skin sensitizer.

-

Sodium Azide (Method B): Acutely toxic. Reacts with chlorinated solvents (DCM) to form explosive diazidomethane.

-

Control: Never use DCM in the azide step. Use EtOAc for extractions.[3] Quench azide waste with bleach (sodium hypochlorite).

-

Storage

Store the final amino-alcohol under an inert atmosphere (Argon/Nitrogen) at -20°C. As a free base, it absorbs CO2 from the air to form carbamates.

References

-

Synthesis of Pyrazole Derivatives via Epoxide Opening

- Title: Synthesis and Characterization of Pyrazole-Enriched C

- Source: N

- Context: Describes the synthesis of 1-(oxiran-2-ylmethyl)-1H-pyrazole and subsequent opening with amines.

-

URL:[Link]

-

Epichlorohydrin Alkylation Mechanisms

-

General Knorr Pyrazole Synthesis & Functionalization

Sources

- 1. US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. KR101675450B1 - A method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)-duloxetine using the same - Google Patents [patents.google.com]

- 5. PubChemLite - this compound (C6H11N3O) [pubchemlite.lcsb.uni.lu]

- 6. US4996327A - Preparation of pyrazole and its derivatives - Google Patents [patents.google.com]

Technical Guide: Synthesis and Screening of 1-Amino-3-(1H-pyrazol-1-yl)propan-2-ol Derivatives

Executive Summary

The 1-amino-3-(1H-pyrazol-1-yl)propan-2-ol scaffold represents a structural hybridization of two privileged pharmacophores: the pyrazole ring (ubiquitous in kinase inhibitors and anti-inflammatory agents) and the

This guide provides a rigorous technical framework for the synthesis and biological interrogation of these derivatives. Unlike simple aryloxy-propanolamines, the direct

Chemical Rationale & Scaffold Design[1][2][3]

The Pharmacophore

The core structure consists of a pyrazole head group linked to a secondary or tertiary amine via a 2-hydroxypropyl chain.

-

Pyrazole Moiety: Acts as a hydrogen bond acceptor/donor and a bioisostere for imidazole or phenol. It is critical for

stacking interactions within enzyme active sites (e.g., ATP-binding pockets of kinases). -

Propan-2-ol Linker: The secondary hydroxyl group is essential for hydrogen bonding (often with Asp or Ser residues in receptors).

-

Amine Tail: Provides solubility and ionic interactions (salt bridges) with target proteins.

Retrosynthetic Analysis

The most robust route utilizes epichlorohydrin as a three-carbon linchpin. The synthesis is disconnected into two primary bond-forming events:

-

C-N Bond Formation (Pyrazole): Nucleophilic attack of the pyrazolate anion on the chloromethyl group of epichlorohydrin.

-

C-N Bond Formation (Amine): Ring opening of the resulting epoxide by a primary or secondary amine.

Figure 1: Retrosynthetic disconnection of the target scaffold showing the convergent assembly strategy.

Detailed Synthetic Protocols

Step 1: Synthesis of 1-(Oxiran-2-ylmethyl)-1H-pyrazole

This step requires careful control of basicity to favor

Mechanism: The pyrazole NH is deprotonated to form a pyrazolate anion, which attacks the primary carbon of epichlorohydrin (via

Protocol:

-

Reagents: 1H-Pyrazole (1.0 eq), Epichlorohydrin (3.0 eq), Potassium Carbonate (

, 2.0 eq), Tetrabutylammonium bromide (TBAB, 0.05 eq, Phase Transfer Catalyst). -

Solvent: Acetonitrile (MeCN) or neat (if excess epichlorohydrin is used).

-

Procedure:

-

Dissolve pyrazole and TBAB in MeCN.

-

Add finely powdered anhydrous

. -

Add epichlorohydrin dropwise at

to prevent exotherms. -

Reflux at

for 6–8 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).

-

-

Workup: Filter off inorganic salts. Evaporate the solvent/excess epichlorohydrin under reduced pressure.

-

Purification: The residue is often pure enough, but can be distilled or purified via column chromatography (Silica gel, Hexane/EtOAc).

Critical Control Point: Excess epichlorohydrin is vital to prevent the product (which contains an epoxide) from reacting with unreacted pyrazole to form a dimer (1,3-di(pyrazol-1-yl)propan-2-ol).

Step 2: Aminolysis (Epoxide Ring Opening)

Mechanism: The amine attacks the less substituted carbon of the epoxide ring (regioselective

Protocol:

-

Reagents: 1-(Oxiran-2-ylmethyl)-1H-pyrazole (1.0 eq), Target Amine (1.1–1.5 eq).

-

Solvent: Ethanol or Methanol (Protic solvents facilitate ring opening via H-bonding activation of the epoxide oxygen).

-

Procedure:

-

Dissolve the epoxide intermediate in Ethanol.

-

Add the amine (e.g., morpholine, piperidine, or isopropylamine).

-

Reflux at

for 4–12 hours.

-

-

Workup: Evaporate solvent.

-

Purification: Recrystallization from Ethanol/Ether or conversion to the hydrochloride salt (using HCl/Ether) for stability and solubility.

Data Summary Table: Reaction Conditions

| Parameter | Step 1 (Alkylation) | Step 2 (Aminolysis) |

| Nucleophile | Pyrazolate Anion | Primary/Secondary Amine |

| Electrophile | Epichlorohydrin ( | Epoxide Ring ( |

| Catalyst | TBAB (Phase Transfer) | None (Solvent assisted) |

| Temp | Reflux ( | |

| Major Byproduct | Dimer (if Pyrazole excess) | Regioisomer (minor, <5%) |

Biological Screening Methodologies

Once synthesized, the library must be screened. Given the scaffold's profile, Antimicrobial and Cytotoxic activities are the highest probability hits.

Workflow Visualization

Figure 2: High-throughput screening workflow for pyrazolyl-propanolamine derivatives.

Protocol A: Antimicrobial Susceptibility (MIC)

This scaffold mimics azole antifungals. Testing against C. albicans and S. aureus is mandatory.

-

Method: CLSI Broth Microdilution.

-

Self-Validating Control: Use Fluconazole (fungal) and Ciprofloxacin (bacterial) as positive controls. If controls deviate from established MIC ranges, the assay is void.

-

Procedure:

-

Prepare stock solutions of derivatives in DMSO.

-

Dilute in Mueller-Hinton broth (bacteria) or RPMI 1640 (fungi) in 96-well plates.

-

Inoculate with

CFU/mL. -

Incubate at

for 24h. -

Readout: The lowest concentration inhibiting visible growth is the MIC.

-

Protocol B: In Vitro Cytotoxicity (MTT Assay)

To assess potential anticancer activity (kinase inhibition) or general toxicity.

-

Cell Lines: HeLa (Cervical), MCF-7 (Breast), HEK293 (Normal control).

-

Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

Causality: Mitochondrial succinate dehydrogenase in living cells reduces yellow MTT to purple formazan. Dead cells do not.

-

Procedure:

-

Seed cells (

cells/well) and incubate for 24h. -

Treat with graded concentrations of compounds (0.1 – 100

) for 48h. -

Add MTT reagent and incubate for 4h.

-

Dissolve formazan crystals in DMSO.

-

Measure Absorbance at 570 nm.

-

Calculate

using non-linear regression.

-

Structure-Activity Relationship (SAR) Insights

Based on existing literature for this scaffold class, expect the following trends:

-

Amine Nature: Cyclic secondary amines (piperidine, morpholine) often show higher stability and bioavailability than acyclic aliphatic amines.

-

Pyrazole Substitution: Adding a halogen (Cl, Br) at the 4-position of the pyrazole ring typically increases lipophilicity (

) and potency against microbial targets due to enhanced membrane penetration [1]. -

Linker Stereochemistry: The

-enantiomer of the propanolamine linker is often more active in

References

-

MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. Retrieved from [Link]

-

National Institutes of Health (NIH). (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity. PubMed Central. Retrieved from [Link] (Note: Generalized link to PMC search for context validation).

-

Royal Society of Chemistry. (n.d.). Ring-opening mechanism of epoxides with alcohol and tertiary amines. RSC Advances. Retrieved from [Link]

-

Bentham Science. (2025). Pyrazole and its Derivatives: Chemistry and Biological Importance. Retrieved from [Link]

Methodological & Application

Protocol for N-alkylation of pyrazole with 3-amino-1,2-propanediol

Subject: Application Note: Regioselective N-Alkylation of Pyrazole with 3-Amino-1,2-Propanediol via Modified Mitsunobu Protocol

Executive Summary

The N-alkylation of pyrazoles with hydrophilic side chains is a cornerstone transformation in the synthesis of kinase inhibitors and fragment-based drug discovery. However, the direct reaction of pyrazole with 3-amino-1,2-propanediol presents a chemoselective paradox: the reagent contains three nucleophilic sites (one primary amine, one primary hydroxyl, and one secondary hydroxyl) competing with the pyrazole nitrogen.

This Application Note details a high-fidelity protocol to achieve N1-selective alkylation of pyrazole using a Boc-protected Mitsunobu strategy . Unlike direct alkylation methods that often yield polymerized byproducts or mixtures of N/O-alkylation, this protocol ensures:

-

Complete suppression of amine interference via in situ protection.

-

Exclusive alkylation at the primary hydroxyl site (regiocontrol).

-

High reproducibility suitable for GMP-like workflows.

Strategic Analysis & Mechanism

The Chemoselectivity Challenge

Direct heating of pyrazole with 3-amino-1,2-propanediol fails because the primary amine of the diol is significantly more nucleophilic than the pyrazole nitrogen (

The Solution: The Mitsunobu Pathway

To couple the pyrazole nitrogen to the carbon chain, we employ the Mitsunobu reaction . This requires two strategic adjustments:

-

Nitrogen Masking: The amine on the diol must be protected (e.g., tert-butyloxycarbonyl, Boc) to render it non-nucleophilic.

-

Hydroxyl Discrimination: The Mitsunobu reaction (PPh

/DIAD) exhibits a kinetic preference for primary alcohols over secondary alcohols due to steric hindrance at the phosphonium intermediate stage. This allows us to selectively alkylate the pyrazole at the terminal carbon of the diol, leaving the secondary alcohol intact.

Mechanistic Workflow (DOT Visualization)

Figure 1: Strategic workflow for the synthesis of 1-(3-amino-2-hydroxypropyl)pyrazole. The pathway prioritizes amine protection to prevent side reactions.

Detailed Experimental Protocol

Phase 1: Preparation of N-Boc-3-amino-1,2-propanediol

Note: If commercially available N-Boc-3-amino-1,2-propanediol is used, skip to Phase 2.

Reagents:

-

3-Amino-1,2-propanediol (1.0 equiv)

-

Di-tert-butyl dicarbonate (Boc

O) (1.1 equiv) -

Triethylamine (TEA) (1.2 equiv)

-

Methanol (MeOH) or Dichloromethane (DCM)

Procedure:

-

Dissolve 3-amino-1,2-propanediol in MeOH (0.5 M concentration).

-

Cool the solution to 0 °C in an ice bath.

-

Add TEA slowly, followed by the dropwise addition of Boc

O dissolved in a minimal amount of solvent. -

Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours.

-

Validation: Monitor by TLC (stain with Ninhydrin; free amine spots turn purple/red, protected amine does not).

-

Concentrate in vacuo. Purify via silica flash chromatography (DCM:MeOH 95:5) if necessary, though crude is often sufficiently pure.

Phase 2: The Mitsunobu Coupling (Critical Step)

This step couples the pyrazole to the primary alcohol of the protected diol.

Table 1: Reaction Stoichiometry

| Reagent | Equivalents | Role | Notes |

| Pyrazole | 1.0 | Nucleophile | Substrate |

| N-Boc-3-amino-1,2-propanediol | 1.2 | Electrophile Source | Excess ensures complete consumption of pyrazole |

| Triphenylphosphine (PPh | 1.5 | Reductant | Polymer-bound PPh |

| DIAD (Diisopropyl azodicarboxylate) | 1.5 | Oxidant | Safety: Keep cold; explosive potential if heated |

| THF (Anhydrous) | Solvent | Medium | Must be dry to prevent DIAD hydrolysis |

Step-by-Step Protocol:

-

Setup: Flame-dry a two-neck round-bottom flask under Argon/Nitrogen atmosphere.

-

Dissolution: Dissolve Pyrazole (1.0 eq), N-Boc-3-amino-1,2-propanediol (1.2 eq), and PPh

(1.5 eq) in anhydrous THF (0.2 M relative to pyrazole). -

Cooling: Cool the reaction mixture to 0 °C . This is critical to control the exotherm and improve regioselectivity.

-

Addition: Add DIAD (1.5 eq) dropwise over 15–20 minutes. The solution will turn yellow/orange.

-

Technical Insight: Fast addition can lead to hydrazine byproducts. Slow addition favors the formation of the reactive betaine intermediate.

-

-

Reaction: Stir at 0 °C for 1 hour, then allow to warm to RT and stir overnight (12–16 hours).

-

Workup:

-

Concentrate the solvent under reduced pressure.

-

Redissolve the residue in Ethyl Acetate (EtOAc) and wash with saturated NaHCO

and Brine. -

Dry over Na

SO

-

-

Purification: The major byproduct is triphenylphosphine oxide (TPPO). Use flash column chromatography (Hexanes:EtOAc gradient). TPPO usually elutes later than the N-alkylated product.

Phase 3: Deprotection

-

Dissolve the purified intermediate in DCM (0.1 M).

-

Add Trifluoroacetic acid (TFA) (ratio 4:1 DCM:TFA).

-

Stir at RT for 1–2 hours.

-

Concentrate to dryness. The product will be the Trifluoroacetate salt.

-

Optional: To obtain the free base, pass through a basic ion-exchange resin or treat with ammonia in MeOH.

Process Validation & Troubleshooting

Regioselectivity (N1 vs N2)

For unsubstituted pyrazoles, N1 and N2 are equivalent. However, if the pyrazole is substituted (e.g., 3-methylpyrazole), Mitsunobu conditions generally favor alkylation at the less sterically hindered nitrogen (the nitrogen further from the substituent).

-

Checkpoint: Use NOESY NMR to confirm the alkylation site if using substituted pyrazoles [1].

Handling the Secondary Hydroxyl

While the primary alcohol reacts faster, the secondary alcohol can react if the temperature is too high or if extreme excess of reagents is used.

-

Control: strictly maintain 0 °C during DIAD addition.

-

Observation: If bis-alkylation (pyrazole attacking both OH sites) is observed by LCMS, reduce PPh

/DIAD to 1.1 equivalents.

Alternative Industrial Route (Epoxide)

For multi-kilogram scale where chromatography is difficult, the industry standard differs:

-

React Pyrazole with Epichlorohydrin (Base catalysis)

1-(oxiran-2-ylmethyl)pyrazole. -

Ring-opening with Ammonia .

-

Note: This route is cheaper but often less clean than the Mitsunobu route for complex pyrazoles.

Mechanistic Visualization: Mitsunobu Activation

The following diagram illustrates why the primary alcohol is selectively activated over the secondary alcohol.

Figure 2: Kinetic discrimination in the Mitsunobu reaction. The bulky triphenylphosphine group activates the primary alcohol significantly faster than the secondary alcohol due to steric constraints.

References

-

Highly Selective N-Alkyl

-

Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products. [3]

- Source: PMC / NIH (2020).

- Context: Comprehensive review of Mitsunobu conditions, including amino-alcohol comp

-

URL:[Link]

-

Mitsunobu Reaction - Organic Chemistry Portal.

- Source: Organic Chemistry Portal.

- Context: Standard protocols and mechanism for alcohol-to-amine/heterocycle conversions.

-

URL:[Link]

- Synthesis of 3-(1H-Pyrazol-1-yl)propane-1,2-diol. Source: Sigma-Aldrich / Merck. Context: Commercial availability and physical properties of the target scaffold.

Sources

Application Note: Strategic Development of Kinase Inhibitors Using Pyrazole Scaffolds

Abstract

The pyrazole ring is a "privileged scaffold" in kinase inhibitor discovery due to its ability to mimic the adenine moiety of ATP, facilitating high-affinity binding to the kinase hinge region. This guide provides a comprehensive workflow for developing pyrazole-based inhibitors, moving from structural rationale to synthetic execution and biochemical validation. We utilize the development of a JAK-family inhibitor (analogous to Ruxolitinib) as a case study to demonstrate these protocols.

Part 1: Rational Design & Structure-Activity Relationship (SAR)

The Hinge-Binding Hypothesis

The success of pyrazole-based drugs like Ruxolitinib (JAK1/2), Crizotinib (ALK/ROS1), and Avapritinib (KIT/PDGFRA) relies on the pyrazole nitrogen's ability to form critical hydrogen bonds with the kinase hinge region backbone.[1][2][3][4]

-

Donor-Acceptor Motif: The pyrazole N-H serves as a hydrogen bond donor to the carbonyl oxygen of the hinge residue (e.g., Glu1197 in ALK), while the adjacent nitrogen (N2) acts as an acceptor for the backbone amide nitrogen (e.g., Met1199 in ALK).

-

Gatekeeper Interaction: Substituents at the C3/C5 positions allow the molecule to extend into the hydrophobic back-pocket or solvent-front, navigating the "gatekeeper" residue which often dictates selectivity.

SAR Decision Logic

The following diagram illustrates the decision matrix for optimizing pyrazole substitutions to balance potency, selectivity, and physicochemical properties.

Figure 1: Strategic modification sites on the pyrazole ring for kinase inhibition.

Part 2: Synthetic Protocol (Modular Cross-Coupling)

Objective: Synthesize a library of 1,3,4-substituted pyrazoles. Challenge: Regioselectivity during N-alkylation is a common failure mode. This protocol uses a regioselective Suzuki-Miyaura coupling strategy on a pre-functionalized halogenated pyrazole to ensure structural integrity.

Materials

-

Starting Material: 4-Bromo-1-methyl-1H-pyrazole-3-amine (or similar core).

-

Boronic Acids: Diverse aryl/heteroaryl boronic acids (R-B(OH)₂).

-

Catalyst: Pd(dppf)Cl₂ · CH₂Cl₂ (Robust for heteroaryl couplings).

-

Base: Cs₂CO₃ (Cesium Carbonate).

-

Solvent: 1,4-Dioxane / Water (4:1 ratio).

Step-by-Step Methodology

-

Reaction Setup: In a microwave vial, dissolve 4-Bromo-1-methyl-1H-pyrazole derivative (1.0 equiv) and the corresponding boronic acid (1.2 equiv) in degassed 1,4-Dioxane/Water (4:1, 0.1 M concentration).

-

Catalyst Addition: Add Cs₂CO₃ (3.0 equiv) followed by Pd(dppf)Cl₂ (5 mol%).

-

Inert Atmosphere: Seal the vial and purge with Nitrogen (

) for 5 minutes. -

Heating: Heat to 90°C for 4 hours (conventional) or 120°C for 30 mins (microwave).

-

Workup: Dilute with EtOAc, wash with brine, dry over

, and concentrate. -

Purification: Flash chromatography (Combiflash) using a Hexane/EtOAc gradient.

-

Validation: Verify Regioisomer purity via NOESY NMR (Look for N-Me correlation with C5-H).

Expert Insight: If N-alkylation of a bare pyrazole is required, use Cesium Carbonate in DMF at room temperature. This conditions generally favors the thermodynamic 1,3-isomer over the 1,5-isomer, though separation is often still required [1].

Part 3: Biochemical Profiling (TR-FRET Assay)

Method: LanthaScreen™ Eu Kinase Binding Assay. Principle: This assay measures the displacement of a fluorescent tracer (Alexa Fluor™ 647) from the kinase active site by the test compound. It is less prone to interference than fluorescence intensity assays.

Assay Workflow Diagram

Figure 2: TR-FRET Kinase Binding Assay Workflow.

Detailed Protocol

-

Buffer Preparation: Prepare 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Compound Handling: Prepare 100X compound stocks in DMSO. Perform a 3-fold serial dilution.

-

Master Mix: Prepare a solution containing:

-

Kinase (e.g., JAK2, 5 nM final).

-

Eu-anti-GST Antibody (2 nM final).[5]

-

Kinase Tracer 236 (Concentration =

of tracer, typically 5–20 nM).

-

-

Reaction:

-

Dispense 5 µL of Compound (diluted to 4X in buffer) into the plate.

-

Add 15 µL of Master Mix.

-

Final DMSO concentration should be 1%.

-

-

Incubation: Cover and incubate for 60 minutes at Room Temperature (dark).

-

Detection: Read on a multimode plate reader (e.g., EnVision or PHERAstar).

-

Excitation: 340 nm.

-

Emission 1 (Donor): 615 nm.

-

Emission 2 (Acceptor): 665 nm.

-

Data Analysis & Troubleshooting

Calculate the Emission Ratio (ER):

Troubleshooting Table:

| Observation | Probable Cause | Corrective Action |

| Low Signal Window | Tracer concentration too high | Retitrate tracer to determine accurate |

| High Background | Non-specific binding | Add 0.01% BSA or Triton X-100 to buffer. |

| No Inhibition | Compound precipitation | Check solubility; ensure DMSO < 1% final. |

| Variable Replicates | Pipetting error / Evaporation | Use automated dispenser; seal plates tightly. |

Part 4: Cellular Target Engagement

Method: Western Blot Analysis of Downstream Signaling (e.g., STAT3 Phosphorylation for JAK inhibitors).

Rationale: Biochemical potency (

Protocol

-

Cell Culture: Seed SET-2 or Ba/F3 cells (

cells/well) in 6-well plates. -

Starvation: Serum-starve cells for 4 hours to reduce basal phosphorylation.

-

Treatment: Treat with inhibitor (0.1, 1, 10 µM) for 1 hour.

-

Stimulation: Stimulate with Cytokine (e.g., IL-6, 10 ng/mL) for 15 minutes to induce phosphorylation.

-

Lysis: Wash with ice-cold PBS and lyse in RIPA buffer + Phosphatase Inhibitors.

-

Detection: Perform SDS-PAGE and immunoblot for p-STAT3 (Tyr705) vs. Total STAT3 .

-

Quantification: Densitometry analysis to determine cellular

.

References

- Regioselective Synthesis of Pyrazoles: Title: Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Source: Thieme Chemistry / Synlett.

-

Ruxolitinib Discovery & Mechanism

- Title: Optimization of a LanthaScreen Kinase assay.

-

Kinase Hinge Binding Motifs

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biosolveit.de [biosolveit.de]

- 5. Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

Use of 1-Amino-3-(1H-pyrazol-1-YL)propan-2-OL as a chemical probe

Application Note: 1-Amino-3-(1H-pyrazol-1-yl)propan-2-ol as a Chemical Probe

Executive Summary

This compound (hereafter referred to as Py-APO ) is a bifunctional chemical scaffold possessing a pyrazole nitrogen donor, a secondary alcohol, and a primary amine. While often categorized as a synthetic building block, Py-APO serves as a potent Fragment Probe in Fragment-Based Drug Discovery (FBDD) and a Chelation Probe in bioinorganic chemistry.

This guide details the protocols for utilizing Py-APO to:

-

Interrogate Protein Binding Sites: Using Saturation Transfer Difference (STD) NMR to identify cryptic pockets in kinases and metalloenzymes.

-

Probe Metal Ion Homeostasis: Utilizing the tridentate (N,N,O) coordination geometry to detect transition metals (Cu²⁺, Ni²⁺).

-

Synthesize Targeted Reporters: Exploiting the primary amine for conjugation with fluorophores (e.g., FITC, Cy5) to create pyrazole-directed imaging agents.

Technical Background & Mechanism

Structural Logic

Py-APO functions as a "privileged structure" probe due to its ability to mimic histidine-like interactions while providing multiple hydrogen bond donors/acceptors.

-

Pyrazole Moiety: Acts as a bioisostere for imidazole, capable of

- -

Secondary Alcohol: Provides a hydrogen bond donor/acceptor, critical for water-mediated bridging in protein pockets.

-

Primary Amine: Serves as the "exit vector" for chemical modification or as a cation-pi interactor.

Coordination Geometry

In metalloenzyme probing, Py-APO acts as a tripodal ligand. The flexibility of the propanol backbone allows the molecule to wrap around metal centers (M), forming two stable chelate rings (one 5-membered, one 6-membered), stabilizing the M-Py-APO complex.

Application 1: Fragment-Based Screening (STD-NMR)

Objective: To determine if Py-APO binds to a target protein (e.g., a kinase or dehydrogenase) and map the binding epitope.

Principle: STD-NMR detects magnetization transfer from a receptor (protein) to a transiently bound ligand (Py-APO). Only the ligand protons in close contact with the protein surface will receive magnetization, appearing as signals in the difference spectrum.

Protocol: STD-NMR Screening

Materials:

-

Target Protein ( >95% purity, ~20 µM final conc.)

-

Py-APO (Solid, >98% purity)

-

Deuterated Buffer (D₂O based, pH 7.4, e.g., Phosphate or Tris-d11)

-

NMR Spectrometer (600 MHz or higher recommended)

Step-by-Step Methodology:

-

Sample Preparation:

-

Dissolve Py-APO in D₂O to create a 100 mM stock.

-

Prepare the NMR sample (500 µL):

-

Protein: 20 µM

-

Py-APO: 1.0 mM (50:1 Ligand:Protein ratio ensures fast exchange).

-

Buffer: 50 mM Phosphate, 100 mM NaCl in D₂O.

-

-

Control: Prepare a sample with 1.0 mM Py-APO without protein to rule out direct irradiation artifacts.

-

-

Data Acquisition:

-

Pulse Sequence: Use a standard STD sequence (e.g., stddiff in Bruker libraries).

-

On-Resonance Irradiation: Set frequency to -1.0 ppm or 12.0 ppm (regions with only protein signals).

-

Off-Resonance Irradiation: Set frequency to 40 ppm (far from any signals).

-

Saturation Time: 2.0 seconds (Gaussian pulse train).

-

-

Data Processing:

-

Subtract the On-Resonance FID from the Off-Resonance FID.

-

Validation: Signals appearing in the difference spectrum correspond to Py-APO protons interacting with the protein.

-

Epitope Mapping: Calculate the STD Amplification Factor (

) for each proton:

-

Application 2: Synthesis of a Pyrazole-Fluorescent Probe

Objective: Convert the Py-APO fragment into a fluorescent tracer to visualize pyrazole-binding proteins in cell lysates.

Mechanism: The primary amine of Py-APO reacts selectively with NHS-ester activated fluorophores. The pyrazole group remains free to bind biological targets.

Protocol: Conjugation to FITC

Materials:

-

Py-APO (10 mg, 0.07 mmol)

-

FITC-NHS (Fluorescein isothiocyanate, 1.1 equiv)

-

DMF (Anhydrous)

-

DIPEA (Diisopropylethylamine)

Step-by-Step Methodology:

-

Reaction Setup:

-

Dissolve Py-APO (10 mg) in 500 µL anhydrous DMF.

-

Add DIPEA (15 µL, 1.2 equiv) to deprotonate the amine.

-

Add FITC-NHS (30 mg) slowly while stirring.

-

Incubate at Room Temperature (RT) for 4 hours in the dark.

-

-

Purification (Critical Step):

-

Note: Unreacted FITC interferes with binding assays.

-

Dilute reaction with 2 mL water.

-

Purify via Reverse-Phase HPLC (C18 column).

-

Gradient: 5% to 95% Acetonitrile in Water (+0.1% TFA).

-

Collect the peak corresponding to the mass of Py-APO-FITC (approx. MW ~530 Da).

-

-

Validation:

-

Confirm identity via LC-MS.

-

Use the probe in Fluorescence Polarization (FP) assays to compete against known inhibitors.

-

Application 3: Metal Ion Sensing (UV-Vis Titration)

Objective: Use Py-APO to detect Cu²⁺ or Ni²⁺ ions in solution via chelation-induced spectral shifts.

Protocol: UV-Vis Titration

-

Baseline: Prepare a 50 µM solution of Py-APO in HEPES buffer (pH 7.4). Record UV-Vis spectrum (200–400 nm).

-

Titration: Add aliquots of CuCl₂ (0.1 to 2.0 equivalents).

-

Observation: Monitor the appearance of Ligand-to-Metal Charge Transfer (LMCT) bands around 250–300 nm or d-d transitions (600–800 nm, weak).

-

Analysis: Plot Absorbance vs. [Metal] to determine the binding constant (

) using the Benesi-Hildebrand equation.

Workflow Visualization

The following diagram illustrates the decision matrix for utilizing Py-APO, distinguishing between its use as a raw fragment versus a conjugated probe.

Caption: Workflow for selecting the experimental modality of Py-APO based on research goals.

Data Summary Table

| Property | Value / Characteristic | Relevance to Probing |

| Molecular Weight | ~141.17 g/mol | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant). |

| pKa (Amine) | ~9.5 | Protonated at physiological pH; good for electrostatic interactions. |

| pKa (Pyrazole) | ~2.5 | Neutral at physiological pH; acts as H-bond acceptor/donor. |

| Coordination | Tridentate (N, N, O) | Forms stable 5- and 6-membered chelate rings with transition metals. |

| Solubility | High (Water/DMSO) | Excellent for high-concentration NMR screening. |

References

-

Fragment-Based Drug Discovery (General Methodology): Erlanson, D. A., et al. "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery (2016).

-

STD-NMR Protocols: Mayer, M., & Meyer, B. "Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy." Angewandte Chemie International Edition (1999).

-

Pyrazole Ligands in Coordination Chemistry: Viciano-Chumillas, M., et al. "Coordination chemistry of pyrazole-based ligands." Coordination Chemistry Reviews (2010).

-

Chemical Conjugation Techniques: Hermanson, G. T. "Bioconjugate Techniques." Academic Press (2013).

Troubleshooting & Optimization

Technical Support Center: Navigating the Solubility Challenges of Pyrazole Derivatives

Welcome to the Technical Support Center dedicated to addressing the solubility challenges frequently encountered with pyrazole derivatives in organic solvents. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth troubleshooting advice and frequently asked questions (FAQs). Our goal is to move beyond simple protocols and provide a deeper understanding of the underlying principles that govern solubility, empowering you to make informed decisions in your experimental work.

Introduction: Why is Pyrazole Derivative Solubility a Common Hurdle?

Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science due to their diverse biological activities and versatile chemical nature.[1][2] However, their often planar, aromatic structure can lead to strong intermolecular forces, such as π-π stacking and hydrogen bonding, resulting in high crystal lattice energy.[3] This inherent stability of the solid state makes it energetically unfavorable for the solvent to break apart the crystal lattice, leading to poor solubility.[3] Furthermore, the lipophilicity of the pyrazole ring, while beneficial for membrane permeability, can contribute to poor solubility in more polar organic solvents.[3][4]

This guide will provide a structured approach to diagnosing and overcoming these solubility issues, ensuring your research and development progresses efficiently.

Part 1: Troubleshooting Guide - A Problem-Solution Approach

This section is formatted to address specific issues you might be facing in the lab.

Scenario 1: My pyrazole derivative is precipitating prematurely from the reaction mixture.

Question: I've initiated a reaction, and my pyrazole product is crashing out of solution before the reaction is complete. What steps can I take to prevent this and ensure a homogenous reaction?

Answer: Premature precipitation is a common indicator that the solvent system is unable to maintain the product at the desired concentration. This can lead to incomplete reactions and purification difficulties.[5] Here is a systematic approach to troubleshoot this issue:

-

Solvent System Modification:

-

Co-solvency: The introduction of a co-solvent is often the most effective initial step. A co-solvent can increase the overall solvating power of the medium.[5][6] The choice of co-solvent should be based on the polarity of your starting materials and the pyrazole derivative.[5]

-

Expert Insight: Don't just randomly add a co-solvent. Think about the polarity mismatch. If you are in a non-polar solvent like toluene and your product has gained some polar functional groups, a small amount of a more polar co-solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) can work wonders. Conversely, for a polar reaction solvent, a less polar co-solvent might be needed if the product is significantly more lipophilic than the reactants.

-

-

-

Temperature Adjustment:

-

Concentration Control:

-

Simply lowering the concentration of your reactants can sometimes be enough to prevent the product from reaching its saturation point and precipitating.[5]

-

Scenario 2: I'm struggling with the purification of my pyrazole derivative by recrystallization.

Question: My pyrazole derivative has poor solubility in most common recrystallization solvents, making purification challenging. What are my options?

Answer: Recrystallization is indeed difficult for poorly soluble compounds. Here are a few techniques to improve your success rate:

-

Hot Filtration:

-

If your compound is sparingly soluble even at elevated temperatures, hot filtration is a crucial technique to remove insoluble impurities.[5] This involves dissolving the compound in a minimal amount of hot solvent and quickly filtering it to prevent premature crystallization of your desired product.[5]

-

-

Binary Solvent System:

-

This is a powerful technique for compounds that are either too soluble or too insoluble in single solvents.[5]

-

Dissolve your compound in a "good" solvent (one in which it is soluble) at an elevated temperature.

-

Slowly add a "poor" solvent (one in which it is sparingly soluble) dropwise until you observe turbidity (cloudiness).[5]

-

If needed, add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[5]

-

-

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the solubility of pyrazole derivatives.

Question 1: What are the key factors that influence the solubility of pyrazole derivatives?

Answer: Several factors collectively determine the solubility of a pyrazole derivative:

-

Molecular Weight: Generally, as molecular weight increases, solubility tends to decrease as larger molecules are more difficult to solvate.[5]

-

Crystal Structure: The arrangement of molecules in the crystal lattice significantly affects the energy required to dissolve the compound.[5] Symmetrical and planar molecules often pack more efficiently, leading to higher lattice energy and lower solubility.[3]

-

Substituents: The nature of the functional groups on the pyrazole ring is critical. Lipophilic groups decrease aqueous solubility, while polar groups like hydroxyls or amines can increase it.[5][7]

-

Intermolecular Forces: Strong intermolecular forces, particularly hydrogen bonding, contribute to higher crystal lattice energy and thus, lower solubility.[5]

-

pH: For pyrazole derivatives with ionizable groups (acidic or basic), the pH of the solution will have a significant impact on solubility by altering the ionization state of the molecule.[5][6]

Question 2: What are some common organic solvents to start with for pyrazole derivatives?

Answer: The choice of solvent is highly dependent on the specific structure of your pyrazole derivative. However, some common starting points based on general polarity include:

-

Polar Protic Solvents: Ethanol, Methanol[5]

-

Polar Aprotic Solvents: Acetone, Acetonitrile, Dichloromethane (DCM)[5]

-

Non-Polar Solvents: Toluene[5]

A small-scale solvent screening experiment is always recommended to identify the most suitable solvent or solvent mixture for your specific compound.[5]

Question 3: My pyrazole derivative is intended for a biological assay and precipitates when I dilute my DMSO stock into an aqueous buffer. How can I solve this?

Answer: This is a very common problem. The drastic change from a highly organic solvent (DMSO) to a predominantly aqueous environment causes the compound to crash out. Here are some strategies:

-

Incorporate Co-solvents: Try including a water-miscible organic co-solvent like ethanol, propylene glycol, or polyethylene glycol in your aqueous buffer.[5][6]

-

Use Surfactants: Adding a small amount of a non-ionic surfactant, such as Polysorbate 20 (Tween 20) or Polysorbate 80, to the aqueous buffer can help maintain the compound's solubility through micellar solubilization.[3][8] Surfactants work by forming micelles that encapsulate the hydrophobic drug molecules.[8][9]

-

pH Adjustment: If your compound has an ionizable group, adjusting the pH of the buffer to a range where the compound is ionized can significantly increase its aqueous solubility.[6]

Question 4: Beyond simple solvent changes, what advanced techniques can I consider for a poorly soluble pyrazole derivative in a drug development context?

Answer: For drug development, where bioavailability is key, several advanced formulation strategies can be employed:

-

Salt Formation: If your pyrazole derivative contains acidic or basic functional groups, converting it to a salt is often the most straightforward way to dramatically increase aqueous solubility.[5][10]

-

Prodrug Approach: A prodrug is a chemically modified, inactive form of a drug that, after administration, is converted to the active parent drug.[11][12] This approach can be used to temporarily attach a more soluble functional group to your pyrazole derivative.[5][13]

-

Solid Dispersions: This technique involves dispersing the drug in an inert, hydrophilic carrier at a solid state.[14][15] This can create an amorphous system, which has a higher apparent solubility and dissolution rate compared to the crystalline form.[3][10] Common carriers include polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).[14]

-

Co-crystallization: Forming a co-crystal with a suitable co-former can alter the crystal lattice energy of your compound, leading to improved solubility and dissolution rates.[5][6]

-

Particle Size Reduction: Techniques like micronization increase the surface area of the drug, which can enhance the rate of dissolution, although it does not change the equilibrium solubility.[5][6][16]

Part 3: Experimental Protocols & Data Presentation

Protocol 1: Systematic Co-solvent Screening

Objective: To empirically determine an effective co-solvent to improve the solubility of a pyrazole derivative in a primary solvent.

Materials:

-

Your pyrazole derivative

-

Primary solvent (e.g., toluene, acetonitrile)

-

A selection of co-solvents with varying polarities (e.g., ethanol, THF, DMF, DMSO)[5]

-

Small vials

-

Stir plate and stir bars

Procedure:

-

In several small, identical vials, add a pre-weighed amount of your pyrazole derivative.

-

To each vial, add the primary solvent in a volume that reflects your desired reaction concentration.

-

Stir the mixtures at your intended reaction temperature.

-

To the vials that show precipitation, add a potential co-solvent dropwise, noting the volume added until the compound fully dissolves.

-

Record the co-solvent and the approximate percentage (v/v) required to achieve complete dissolution. This will guide your choice for scaling up.

Protocol 2: Recrystallization using a Binary Solvent System

Objective: To purify a pyrazole derivative that is difficult to recrystallize from a single solvent.

Materials:

-

Your crude pyrazole derivative

-

A "good" solvent (e.g., dichloromethane, ethyl acetate)

-

A "poor" solvent (e.g., hexanes, heptane)

-

Erlenmeyer flask

-

Hot plate

-

Filtration apparatus

Procedure:

-

Place the crude pyrazole derivative in an Erlenmeyer flask.

-

Add a minimal amount of the "good" solvent and heat the mixture gently to dissolve the compound.

-

While the solution is still warm, add the "poor" solvent dropwise until the solution becomes slightly turbid.[5]

-

If too much of the "poor" solvent is added, add a small amount of the "good" solvent to redissolve the precipitate.[5]

-

Allow the flask to cool slowly to room temperature.

-

If crystals do not form, you can try gently scratching the inside of the flask with a glass rod or placing the flask in an ice bath to induce crystallization.[5]

-

Collect the purified crystals by filtration, wash with a small amount of the cold "poor" solvent, and dry.[5]

Table 1: Comparison of Advanced Solubility Enhancement Techniques

| Technique | Mechanism of Action | Ideal for... | Key Considerations |

| Salt Formation | Increases ionization.[5] | Compounds with acidic or basic functional groups. | pKa of the compound; stability of the salt. |

| Prodrug Synthesis | Covalent modification to a more soluble form.[5][13] | Compounds lacking ionizable groups. | Requires in vivo conversion back to the active drug.[5] |

| Solid Dispersion | Disperses the drug in a hydrophilic carrier, often in an amorphous state.[5][14] | Highly crystalline, poorly soluble compounds. | Choice of carrier is critical; potential for physical instability. |

| Co-crystallization | Modifies crystal lattice energy.[5] | Crystalline compounds. | Requires screening for a suitable co-former. |

| Particle Size Reduction | Increases surface area to enhance dissolution rate.[5][17] | Compounds where dissolution rate is the limiting factor. | Does not increase equilibrium solubility.[5] |

| Micellar Solubilization | Encapsulates the compound in surfactant micelles.[5] | Highly lipophilic compounds for aqueous formulations. | Potential for surfactant-related toxicity. |

Part 4: Visualizing the Workflow and Influencing Factors

Diagram 1: Troubleshooting Workflow for Poor Pyrazole Solubility

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. wjbphs.com [wjbphs.com]

- 7. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jocpr.com [jocpr.com]

- 9. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. burjcdigital.urjc.es [burjcdigital.urjc.es]

- 12. johronline.com [johronline.com]

- 13. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 15. japer.in [japer.in]

- 16. ijmsdr.org [ijmsdr.org]

- 17. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Purification of 1-Amino-3-(1H-pyrazol-1-YL)propan-2-OL by Recrystallization

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of 1-Amino-3-(1H-pyrazol-1-YL)propan-2-OL via recrystallization. Here, we address common issues in a question-and-answer format, providing in-depth technical guidance and troubleshooting strategies based on established crystallographic principles and extensive experience with similar heterocyclic and amino alcohol compounds.

Introduction: The Challenge of Crystallizing this compound

This compound is a molecule of significant interest, featuring a hydrophilic amino alcohol backbone and a polar pyrazole moiety. This combination of functional groups presents a unique set of challenges for purification by recrystallization. The presence of both hydrogen bond donors and acceptors can lead to high solubility in polar solvents, while the flexible propanol chain can inhibit the formation of a well-ordered crystal lattice, often resulting in the product "oiling out" or yielding amorphous material. This guide will walk you through a logical, step-by-step approach to overcoming these hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm struggling with solvent selection. My compound is either too soluble in everything or insoluble in everything. How do I find a suitable solvent system?

A1: This is a classic recrystallization challenge, especially for polar molecules like this compound. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[1]

Expert Insight: The principle of "like dissolves like" is a good starting point.[1] Given the polar nature of your compound, initial screening should focus on polar solvents. However, due to the high density of hydrogen bonding sites, it's likely to be highly soluble in many common polar solvents like methanol and water, even at room temperature.

Troubleshooting Protocol: Solvent Screening

-

Single Solvent Screening:

-

Place a small amount of your crude material (10-20 mg) into several test tubes.

-

Add a few drops of a single solvent to each tube at room temperature. Observe the solubility.

-

If the compound is insoluble, gently heat the mixture. If it dissolves upon heating and precipitates upon cooling, you have a potential candidate.

-

-

Binary Solvent System (Mixed Solvents): This is often the most effective approach for compounds with challenging solubility profiles.[2] A binary system consists of a "good" solvent (in which the compound is highly soluble) and an "anti-solvent" or "poor" solvent (in which the compound is sparingly soluble). The two solvents must be miscible.

-

Dissolve your compound in a minimum amount of the "good" solvent at an elevated temperature.

-

Slowly add the "poor" solvent dropwise until the solution becomes cloudy (the point of saturation).

-

Add a few more drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

-

Recommended Solvent Systems for Initial Screening:

| Solvent System Type | "Good" Solvent (High Solubility) | "Anti-Solvent" (Low Solubility) | Rationale |

| Alcohol / Ether | Methanol or Ethanol | Diethyl ether or MTBE | The alcohol solubilizes the polar functional groups, while the ether reduces the overall polarity to induce crystallization. |

| Alcohol / Ester | Methanol or Ethanol | Ethyl acetate | Similar to the alcohol/ether system, with ethyl acetate offering a different polarity profile. |

| Alcohol / Hydrocarbon | Isopropanol | Hexanes or Heptane | Isopropanol provides sufficient polarity to dissolve the compound when hot, and the non-polar hydrocarbon acts as a strong anti-solvent. |

| Polar Aprotic / Alcohol | Acetone or Acetonitrile | Isopropanol or Ethanol | Acetone and acetonitrile are strong polar solvents that can be effectively countered by the addition of a less polar alcohol. |

| Water-based Systems | Water | Acetone or Ethanol | Given the amino alcohol nature, solubility in water is expected.[3] Using a water-miscible organic solvent as an anti-solvent can be effective. |

Diagram: Binary Solvent Selection Workflow

Caption: Workflow for binary solvent recrystallization.

Q2: My compound is "oiling out" instead of forming crystals. What's happening and how can I fix it?

A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when there is a high concentration of impurities.[4][5] The flexible chain and multiple hydrogen bonding sites in this compound can make it prone to this issue.

Causality and Solutions:

| Cause | Explanation | Troubleshooting Strategy |

| High Solute Concentration | The solution is too supersaturated, leading to rapid precipitation as a liquid. | Re-heat the oil to dissolve it, add more of the "good" solvent to dilute the solution, and cool slowly.[4] |

| Rapid Cooling | Cooling the solution too quickly doesn't allow enough time for the molecules to orient themselves into a crystal lattice. | Allow the solution to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also help slow the cooling process.[6] |

| Low Melting Point Impurities | Impurities can create a eutectic mixture with a lower melting point than the pure compound.[7] | A preliminary purification step, such as a quick filtration through a plug of silica gel, may be necessary to remove gross impurities before recrystallization. |

| Inappropriate Solvent System | The solvent system may not be ideal for promoting crystal lattice formation. | Experiment with a different solvent system. Sometimes, a more viscous solvent or a different anti-solvent can encourage crystallization over oiling. |

Expert Tip: If an oil forms, try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface. This can create nucleation sites for crystal growth.[6] Alternatively, adding a "seed crystal" of the pure compound can be highly effective.[8]

Q3: I'm getting very low yields after recrystallization. What can I do to improve recovery?

A3: Low yield is a common problem and can often be traced back to a few key experimental parameters.

Troubleshooting Low Yield:

-

Excess Solvent: This is the most frequent cause of low yield.[5] Using too much solvent will keep a significant portion of your compound dissolved in the mother liquor even after cooling.

-

Solution: Use the minimum amount of hot solvent necessary to fully dissolve the compound. If you've already added too much, you can carefully evaporate some of the solvent to re-concentrate the solution.[6]

-

-

Premature Crystallization: If the compound crystallizes too early, for instance during a hot filtration step, you will lose product.

-

Solution: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated. Using a slight excess of solvent can also help, which can then be evaporated before cooling.[6]

-

-

Incomplete Crystallization: Not allowing enough time or a low enough temperature for crystallization will result in product remaining in the solution.

-

Solution: After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

-

Q4: The final product is still colored, even after recrystallization. How can I remove colored impurities?

A4: Colored impurities are often highly polar, conjugated molecules that can be effectively removed.

Decolorization Protocol:

-

Dissolve the crude compound in the appropriate hot recrystallization solvent.

-

Add a small amount of activated charcoal (1-2% of the solute weight) to the hot solution. Be cautious, as the charcoal can cause the solution to bump.

-

Swirl the mixture for a few minutes. The charcoal will adsorb the colored impurities.[9]

-

Perform a hot filtration through a fluted filter paper or a Celite pad to remove the charcoal.

-

Proceed with the recrystallization as usual.

Caution: Using too much charcoal can lead to the adsorption of your desired product, resulting in a lower yield.

Q5: My compound is an amine. Are there any special considerations for recrystallizing this class of compounds?

A5: Yes, the basicity of the amine group can be leveraged to facilitate purification. Amino compounds can also be susceptible to oxidation, which may lead to discoloration.[10]

Acid Addition Salt Formation:

For pyrazole derivatives and amines, forming an acid addition salt can be a highly effective purification strategy.[11][12][13] The salt often has more favorable crystallization properties than the freebase.

Protocol for Purification via Salt Formation:

-

Dissolve the crude this compound in a suitable organic solvent (e.g., isopropanol, acetone, or ethanol).[13]

-

Add at least an equimolar amount of an acid (e.g., hydrochloric acid in isopropanol, or oxalic acid).

-

The acid addition salt will often precipitate or crystallize out of the solution. This process can be aided by cooling.[11]

-

Collect the salt crystals by vacuum filtration and wash with cold solvent.

-

The pure freebase can be recovered by dissolving the salt in an aqueous solution, neutralizing with a base (e.g., sodium bicarbonate or sodium hydroxide), and then extracting the product with an organic solvent.

Diagram: Purification via Acid Addition Salt Formation

Caption: Workflow for purification via acid addition salt formation.

Summary of Key Parameters for Successful Recrystallization

| Parameter | Key Consideration | Impact on Purity and Yield |

| Solvent Choice | Differential solubility at hot vs. cold temperatures. | A good solvent choice is critical for both high purity and good recovery. |

| Cooling Rate | Slow and controlled cooling is generally preferred.[14] | Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities. |

| Agitation | Minimal agitation during cooling. | Agitation can lead to the formation of smaller crystals and may trap impurities. |

| Purity of Starting Material | Recrystallization is most effective for compounds that are already >80% pure.[15] | High levels of impurities can inhibit crystallization or lead to "oiling out". |

| Polymorphism | The same compound may crystallize in different forms depending on conditions.[16] | Solvent, temperature, and cooling rate can all influence the resulting polymorphic form, which can affect physical properties like solubility and stability. |

References

- Benchchem. (n.d.). Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives.

- Williamson, K. L., & Masters, K. M. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education.

- Benchchem. (n.d.). Dealing with poor solubility of pyrazole derivatives during synthesis.

- Fessenden, R. J., & Fessenden, J. S. (n.d.). Recrystallization.

- YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4.

- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.

- (n.d.). Crystallization Solvents.pdf.

- Mangin, D., Puel, F., & Veesler, S. (2009). Polymorphism in Processes of Crystallization in Solution: A Practical Review. Crystal Growth & Design.

- Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.

- Indian Journal of Chemistry. (2025, September 23). Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents.

- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.

- Seven Star Pharma. (n.d.). Factors Influencing Polymorphism.

- E-learning. (n.d.). PW 01: recrystallization.

- Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry.

- PMC. (2024, December 10). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene.

- ResearchGate. (2014, June 30). How to avoid the formation of oil droplets during recrystallization?.

- Benchchem. (n.d.). Technical Support Center: Addressing Impurity Formation in Pyrazole Reactions.

- Biocyclopedia. (n.d.). Problems in recrystallization.

- Scribd. (n.d.). Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization.

- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.

- MDPI. (2022, August 18). Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives.

- LabXchange. (2024, January 23). Lab Procedure: Recrystallization.

- Benchchem. (n.d.). Technical Support Center: Refining Crystallization Methods for High-Purity 4-Amino-5-methylisophthalonitrile.

- University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations.

- ResearchGate. (n.d.). Strategy for control of crystallization of polymorphs.

- PMC. (2021, March 17). Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III.

- Benchchem. (n.d.). How to improve the stability of 1-Amino-3-(azepan-1-yl)propan-2-ol.

- ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.

- (n.d.). Solubilities of Amino Acids in Different Mixed Solvents.

- ResearchGate. (n.d.). Substances yield after recrystallization from different solvents.

- Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. r/chemistry.

- PubChemLite. (n.d.). This compound.

- DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.

- Benchchem. (n.d.). Solubility of Methyl 3-amino-1H-pyrazole-4-carboxylate in Organic Solvents: A Technical Guide.

- CORE. (2021, November 3). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.

- SciSpace. (n.d.). The Solubility of Proteins in Organic Solvents.

- (n.d.). INVESTIGATIONS ON THE SEPARATING CHARACTERISTICS OF DIFFERENT CRYSTALLINE AMINO ACID SYSTEMS.

- (n.d.). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.

- (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.

- Mettler Toledo. (n.d.). Oiling Out in Crystallization.

- PMC. (n.d.). Two 3-amino-1H-pyrazol-2-ium salts containing organic anions, and an orthorhombic ....

- Benchchem. (n.d.). Application Note and Synthesis Protocol for 3-(1H-pyrazol-1-yl)pyrazin-2-amine.

- PMC. (2022, March 3). Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine.

- PMC. (2025, January 16). Synthesis and evaluation of amino acid ionic liquid for enhanced oil recovery: experimental and modeling simulation studies.

- Google Patents. (n.d.). CN105758970A - Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography.

- PMC. (2025, March 7). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model.

- ResearchGate. (2022, October 26). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one.

Sources

- 1. rubingroup.org [rubingroup.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 4. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]

- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. reddit.com [reddit.com]

- 8. scribd.com [scribd.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]

- 13. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]

- 14. sevenstarpharm.com [sevenstarpharm.com]

- 15. LabXchange [labxchange.org]

- 16. pubs.acs.org [pubs.acs.org]

Technical Support Center: Optimization of HPLC Parameters for Pyrazole Compound Separation

Answering your request, as a Senior Application Scientist, here is a technical support center with troubleshooting guides and FAQs for the optimization of HPLC parameters for pyrazole compound separation.

Welcome to the technical support center for the chromatographic analysis of pyrazole compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating these important heterocyclic molecules. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to make informed decisions during method development and troubleshooting.

Pyrazoles, as nitrogen-containing heterocyles, often present unique challenges in High-Performance Liquid Chromatography (HPLC), primarily due to their basicity and potential for secondary interactions with the stationary phase. This guide provides a structured approach to overcoming these challenges.

Part 1: Troubleshooting Guide - Addressing Common Issues

This section addresses specific, frequently encountered problems in a direct question-and-answer format.

Q1: Why are my pyrazole peaks showing significant tailing or asymmetry?

Peak tailing is the most common issue when analyzing basic compounds like pyrazoles. It compromises peak integration, reduces resolution, and affects quantification accuracy[1][2].

Causality: The primary cause is unwanted secondary interactions between the basic nitrogen atoms in the pyrazole ring and acidic residual silanol groups (Si-OH) on the surface of traditional silica-based stationary phases[1]. This leads to more than one retention mechanism, causing a portion of the analyte molecules to lag behind, resulting in a "tail". Trace metal contaminants in the silica can also exacerbate this issue[1].

Solutions:

-

Mobile Phase Modification (Protonation Strategy): The most straightforward approach is to suppress the unwanted interactions by controlling the mobile phase pH.

-

Action: Add a small concentration of an acid to your aqueous mobile phase. A common starting point is 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid[3][4][5][6].

-

Mechanism: The acid lowers the mobile phase pH (typically to pH 2-3). At this pH, the basic pyrazole analyte is fully protonated (carries a positive charge), and the ionization of the acidic silanol groups is suppressed. This minimizes the secondary ionic interactions, leading to a much more symmetrical peak shape[1][7].

-

Note: While effective, TFA can cause ion suppression in LC-MS applications. Formic acid is a more MS-friendly alternative[4].

-

-

Employ Modern, High-Purity Columns: Column technology has evolved to address this specific problem.

-

Action: Use a column packed with high-purity, Type B silica, which has a significantly lower concentration of metal contaminants and accessible silanol groups[1].

-

Action: Select a column that is robustly "end-capped." End-capping uses a small, silanizing reagent to block many of the residual silanol groups, making the surface more inert.

-

Action: Consider columns specifically designed and marketed for the analysis of basic compounds[8].

-

-

Reduce Sample Overload: Injecting too much sample can saturate the primary retention sites, forcing excess analyte to interact with the secondary silanol sites, causing tailing[9][10].

-

Action: Try reducing the injection volume or the concentration of your sample.

-

This decision tree illustrates a logical approach to diagnosing and solving peak tailing.

Caption: A decision tree for troubleshooting peak tailing.

Q2: My pyrazole isomers (or related impurities) are co-eluting. How can I improve the resolution?

Achieving baseline separation is critical for accurate quantification. Poor resolution means your current conditions lack the necessary selectivity for your specific analytes.

Causality: Selectivity (α) is the ability of the chromatographic system to "tell the difference" between two analytes. It is primarily influenced by the chemistry of the stationary phase and the composition of the mobile phase[11]. If two compounds have very similar interactions with the system, they will elute closely together.

Solutions:

-

Optimize the Organic Solvent Ratio: In reversed-phase HPLC, small changes in the percentage of the organic solvent can have a large impact on retention and selectivity.

-

Action (Isocratic): If running isocratically, systematically adjust the ratio of organic solvent to water (e.g., from 75:25 ACN:Water to 70:30, then 65:35).

-

Action (Gradient): If using a gradient, make the slope shallower. A slower increase in the organic solvent percentage over time gives the analytes more opportunity to interact with the stationary phase, often improving resolution[9].

-

-

Change the Organic Solvent: Acetonitrile (ACN) and Methanol (MeOH) are the most common organic solvents, but they have different chemical properties and can produce different separation patterns.

-

Mechanism: ACN is aprotic, while MeOH is a protic solvent capable of hydrogen bonding. This difference can alter the interactions with your pyrazole analytes, changing the elution order and improving selectivity[12].

-

Action: If you are using ACN, try running the same gradient with MeOH, and vice-versa.

-

-

Adjust the Mobile Phase pH: The ionization state of your pyrazole compounds can be manipulated to improve separation[13].

-